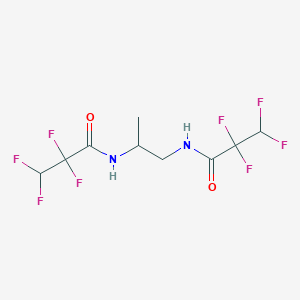
N,N'-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) typically involves a multi-step process. One common method includes the reaction of propane-1,2-diamine with 2,2,3,3-tetrafluoropropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-ethane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)
- N,N’-butane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)
Uniqueness
N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) is unique due to its specific chain length and the positioning of fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher thermal stability and unique reactivity patterns, compared to its analogs.
Properties
Molecular Formula |
C9H10F8N2O2 |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-[2-(2,2,3,3-tetrafluoropropanoylamino)propyl]propanamide |
InChI |
InChI=1S/C9H10F8N2O2/c1-3(19-7(21)9(16,17)5(12)13)2-18-6(20)8(14,15)4(10)11/h3-5H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
QOUAOCLHYVKLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(C(F)F)(F)F)NC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















